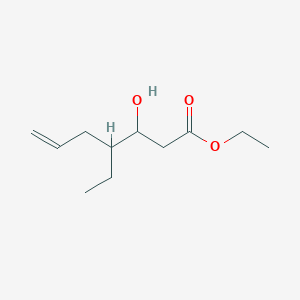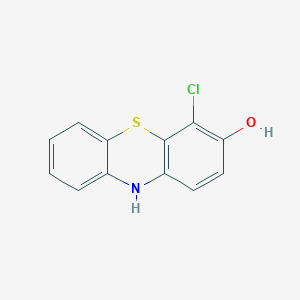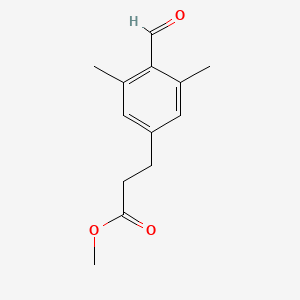![molecular formula C22H20O3 B8392837 [3,4-Bis(benzyloxy)phenyl]acetaldehyde](/img/structure/B8392837.png)
[3,4-Bis(benzyloxy)phenyl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-Bis(benzyloxy)phenyl]acetaldehyde: is an organic compound with the molecular formula C16H16O3 It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with two benzyloxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3,4-Bis(benzyloxy)phenyl]acetaldehyde typically begins with 3,4-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected by converting them into benzyloxy groups. This is achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone.
Formation of the Aldehyde Group: The protected intermediate is then subjected to a formylation reaction to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3,4-Bis(benzyloxy)phenyl]acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3,4-Dibenzyloxybenzoic acid.
Reduction: 3,4-Dibenzyloxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: [3,4-Bis(benzyloxy)phenyl]acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine:
Drug Development: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry:
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [3,4-Bis(benzyloxy)phenyl]acetaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The benzyloxy groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxyphenylacetaldehyde: Lacks the benzyloxy groups, making it more reactive and less stable.
3,4-Dimethoxyphenylacetaldehyde: Contains methoxy groups instead of benzyloxy groups, resulting in different electronic and steric properties.
3,4-Dibenzyloxybenzaldehyde: Similar structure but lacks the acetaldehyde group, affecting its reactivity and applications.
Uniqueness: [3,4-Bis(benzyloxy)phenyl]acetaldehyde is unique due to the presence of both benzyloxy groups and an aldehyde group, which confer specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H20O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[3,4-bis(phenylmethoxy)phenyl]acetaldehyde |
InChI |
InChI=1S/C22H20O3/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,14-15H,13,16-17H2 |
InChI-Schlüssel |
SCXZJKDZOUIRBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3-(Quinolin-6-ylmethyl)imidazo[1,2-a]pyrimidin-6-yl)ethanone](/img/structure/B8392798.png)




![3-[4-(N,N-bis(2-chloroethyl)amino]phenyl)propanal](/img/structure/B8392828.png)





